molecular formula C₁₉H₂₅Cl₃N₂O B1147254 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 728948-88-7

2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol

Cat. No. B1147254
CAS RN: 728948-88-7
M. Wt: 403.77
InChI Key:
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Description

“2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol” is a compound related to Cetirizine, an antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria . It’s also known as Cetirizine Dihydrochloride Impurity G .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with commercially available substances. For instance, a process for the synthesis of a related compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, starts from 4-Chlorobenzhydryl piperazine and 2-Chloro ethanol in the presence of base Di isopropyl Ethyl Amine and sodium Iodide .


Molecular Structure Analysis

The molecular formula of the compound is C19H23ClN2O.2HCl . This indicates that the compound contains 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 3 chlorine atoms.

Scientific Research Applications

Antihistamines

Piperazine derivatives are often used in antihistamines . These drugs are used to treat allergic reactions by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Antiparasitic

Piperazine is also used in antiparasitic drugs . These drugs are used to prevent or treat parasitic infections, which can be caused by a variety of organisms, including worms, protozoa, and insects.

Antifungal

Antifungal drugs often contain piperazine . These drugs are used to treat fungal infections, which can occur in any part of the body.

Antibacterial

Piperazine derivatives have been found to have antibacterial properties . They can be used in the treatment of bacterial infections.

Antiviral

Piperazine is used in antiviral drugs . These drugs are used to treat viral infections, such as influenza and HIV.

Antipsychotic

Piperazine derivatives are used in antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought.

Antidepressant

Piperazine is used in antidepressant drugs . These drugs are used to treat depression and other mood disorders.

Anti-inflammatory

Piperazine derivatives have anti-inflammatory properties . They can be used to reduce inflammation and relieve pain.

Mechanism of Action

Target of Action

The compound 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is related to Cetirizine , a well-known antihistamine. Therefore, it’s likely that this compound also targets the H1 histamine receptor , which plays a crucial role in allergic reactions.

Mode of Action

As an antihistamine, the compound likely works by blocking the H1 receptor . This prevents histamine, a compound released by cells in response to allergic and inflammatory reactions, from binding to these receptors and causing symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, the compound prevents the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Related compounds like cetirizine are known to be well-absorbed orally, metabolized in the liver, and excreted in urine and feces . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the reduction of allergic symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes could also influence its action .

properties

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSBXXYLQGZBR-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651150
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol

CAS RN

705289-61-8, 728948-88-7
Record name 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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